![molecular formula C12H17ClN2O3S B4446064 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4446064.png)
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide
Descripción general
Descripción
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide, also known as CMDB, is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the sulfonylurea class of drugs and has been found to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide involves the inhibition of the ATP-sensitive potassium channels in pancreatic beta cells. This leads to an increase in insulin secretion, which can be beneficial in the treatment of diabetes. 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has also been found to inhibit the proliferation of cancer cells and to have cardioprotective effects.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to increase insulin secretion, inhibit cancer cell proliferation, and have cardioprotective effects. 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has also been found to modulate the activity of various enzymes and ion channels, making it a valuable tool for studying various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide in lab experiments is its well-established synthesis method. The compound is also relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide and its effects on various biological processes.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has been used in research on diabetes, cancer, and cardiovascular diseases, among others.
Propiedades
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-4-11(12(16)14-2)15(19(3,17)18)10-7-5-9(13)6-8-10/h5-8,11H,4H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBQVUIKBCQUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445986.png)
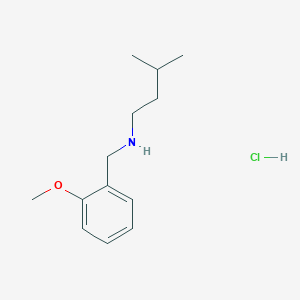
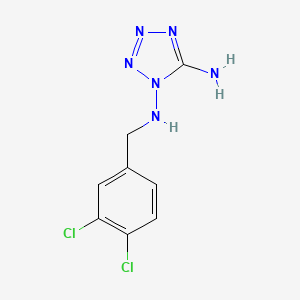
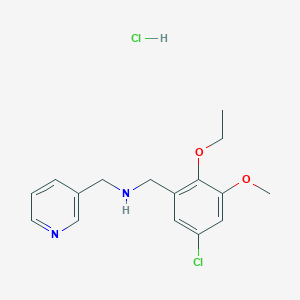
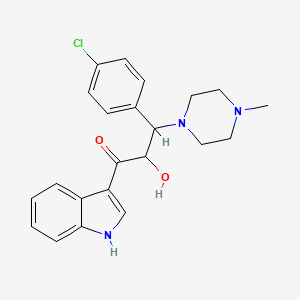
![5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride](/img/structure/B4446024.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4446028.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethyl-1-methyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B4446034.png)
![5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B4446038.png)
![3-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4446040.png)
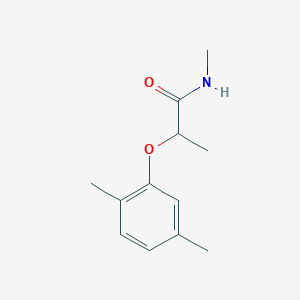
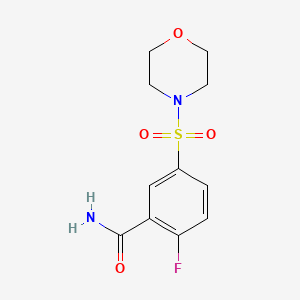
![N-[3-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446066.png)
![ethyl 1-({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4446085.png)